molecular formula C13H11NO4 B515353 2-furaldehyde O-(4-methoxybenzoyl)oxime

2-furaldehyde O-(4-methoxybenzoyl)oxime

Cat. No.: B515353
M. Wt: 245.23g/mol
InChI Key: CDQDZCFMMGVDJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-furaldehyde O-(4-methoxybenzoyl)oxime is an organic compound that features a furan ring, a methoxyphenyl group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-furaldehyde O-(4-methoxybenzoyl)oxime typically involves the condensation of furan-2-carbaldehyde with 4-methoxyphenylhydroxylamine. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-furaldehyde O-(4-methoxybenzoyl)oxime is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its oxime group is particularly useful for labeling and detection purposes.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-furaldehyde O-(4-methoxybenzoyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways and processes, making the compound useful for studying biological mechanisms and developing new drugs.

Comparison with Similar Compounds

Similar Compounds

  • {[(Furan-2-ylmethylidene)amino]oxy}(4-chlorophenyl)methanone
  • {[(Furan-2-ylmethylidene)amino]oxy}(4-nitrophenyl)methanone
  • {[(Furan-2-ylmethylidene)amino]oxy}(4-hydroxyphenyl)methanone

Uniqueness

Compared to similar compounds, 2-furaldehyde O-(4-methoxybenzoyl)oxime stands out due to its methoxy group, which can influence its reactivity and interactions with other molecules. This unique feature can lead to different biological activities and applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23g/mol

IUPAC Name

(furan-2-ylmethylideneamino) 4-methoxybenzoate

InChI

InChI=1S/C13H11NO4/c1-16-11-6-4-10(5-7-11)13(15)18-14-9-12-3-2-8-17-12/h2-9H,1H3

InChI Key

CDQDZCFMMGVDJW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)ON=CC2=CC=CO2

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON=CC2=CC=CO2

Origin of Product

United States

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